molecular formula C18H15F2N3O3 B2398486 (2,6-Difluorophenyl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1171447-96-3

(2,6-Difluorophenyl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B2398486
CAS No.: 1171447-96-3
M. Wt: 359.333
InChI Key: OSOJMOHMDLYMOE-UHFFFAOYSA-N
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Description

(2,6-Difluorophenyl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone (CAS 1171447-96-3) is a chemical compound with the molecular formula C18H15F2N3O3 and a molecular weight of 359.33 . This reagent features a piperidine core linked to a 2,6-difluorophenyl group and a 1,3,4-oxadiazole heterocycle substituted with a furan ring, a structure of significant interest in medicinal chemistry. Compounds with piperidine methanone and 1,3,4-oxadiazole scaffolds are frequently investigated as potent and selective modulators for central nervous system (CNS) targets . Specifically, research into structurally similar molecules, such as those containing the (aryl)(piperidinyl)methanone group, has shown promise in targeting metabotropic glutamate receptors (mGluRs), which are G protein-coupled receptors (GPCRs) involved in various neurological and psychiatric disorders . For instance, the mGlu5 positive allosteric modulator ADX47273, which shares a similar structural motif, has demonstrated preclinical antipsychotic-like and procognitive activities . As such, this compound serves as a valuable chemical tool for researchers exploring the pharmacology of GPCRs, developing new neuropharmacological agents, and studying signal transduction pathways in the CNS. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2,6-difluorophenyl)-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3O3/c19-12-3-1-4-13(20)15(12)18(24)23-8-6-11(7-9-23)16-21-22-17(26-16)14-5-2-10-25-14/h1-5,10-11H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSOJMOHMDLYMOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)C4=C(C=CC=C4F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2,6-Difluorophenyl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a novel chemical entity that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring fused with a 1,3,4-oxadiazole moiety and a furan ring. The presence of the difluorophenyl group enhances its lipophilicity and may influence its binding affinity to biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities:

  • Antitumor Activity : Many oxadiazole derivatives have been reported to possess significant antitumor properties. For instance, compounds containing the oxadiazole core have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Anti-inflammatory Effects : Piperidine derivatives are known for their anti-inflammatory properties. Studies have demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines .
  • Antimicrobial Properties : The furan moiety is often associated with antimicrobial activity. Compounds incorporating furan rings have been shown to exhibit significant antibacterial and antifungal effects .

The precise mechanism of action for (2,6-Difluorophenyl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is still under investigation. However, it is hypothesized that:

  • The oxadiazole ring may interact with cellular targets involved in signaling pathways related to cell growth and apoptosis.
  • The piperidine structure could facilitate interaction with neurotransmitter receptors or enzymes involved in inflammatory responses.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Antitumor Study : A study on oxadiazole derivatives demonstrated that specific modifications in the chemical structure could enhance cytotoxicity against breast cancer cells. The derivatives were tested in vitro and showed IC50 values in the low micromolar range .
  • Anti-inflammatory Research : Another study evaluated piperidine-based compounds for their ability to inhibit TNF-alpha production in LPS-stimulated macrophages. Results indicated a significant reduction in cytokine levels with certain derivatives .
  • Antimicrobial Evaluation : Research on furan-containing compounds revealed strong activity against Gram-positive bacteria, suggesting potential for development as new antibacterial agents .

Data Tables

Biological ActivityCompound ClassKey Findings
AntitumorOxadiazoleInduced apoptosis in cancer cell lines; IC50 values < 10 µM
Anti-inflammatoryPiperidineReduced TNF-alpha levels in macrophages by >50%
AntimicrobialFuranEffective against multiple bacterial strains; MIC values < 20 µg/mL

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that derivatives of oxadiazoles, including those featuring the furan moiety, exhibit significant anticancer properties. Studies have demonstrated that compounds containing the oxadiazole ring can inhibit tumor growth and induce apoptosis in cancer cells. The presence of the difluorophenyl group enhances the lipophilicity and metabolic stability of these compounds, making them promising candidates for anticancer drug development .

1.2 Antimicrobial Properties
The furan-containing oxadiazole derivatives have been reported to possess antimicrobial activity against various pathogens. Their mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways. The incorporation of the piperidine moiety may further enhance the bioactivity and selectivity of these compounds against specific microbial strains .

Neuropharmacology

2.1 Central Nervous System Effects
Compounds similar to (2,6-Difluorophenyl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone have been studied for their effects on neurotransmitter systems. Research shows that piperidine derivatives can modulate dopaminergic and serotonergic pathways, potentially offering therapeutic benefits in treating conditions such as anxiety and depression . The unique structural features of this compound may contribute to its efficacy in neuropharmacological applications.

Structure-Activity Relationship (SAR) Studies

3.1 Optimization of Biological Activity
The design and synthesis of new derivatives based on this compound have led to extensive SAR studies aimed at optimizing biological activity. Variations in substituents on the phenyl and piperidine rings have been systematically explored to enhance potency and selectivity against specific biological targets. These studies help elucidate the relationship between molecular structure and pharmacological effects, guiding future drug development efforts .

Case Studies and Research Findings

Study Focus Findings
Tabatabai et al. (2013)Anticonvulsant ActivitySynthesized novel oxadiazole derivatives showing significant anticonvulsant effects in animal models .
Fandi Sutanto Thesis (2020)Drug DesignInvestigated high-throughput synthesis methods for oxadiazole derivatives with potential PTP1B inhibition .
PMC Article (2019)Purinergic SignalingDiscussed implications of related compounds in modulating immune responses through purinergic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analog 1: (2,6-Dichlorophenyl)(4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

  • Structural Differences : Chlorine replaces fluorine; phenyl replaces furan.
  • Hypothetical Impact: Chlorine’s larger atomic radius may reduce metabolic stability compared to fluorine.

Analog 2: (2-Fluorophenyl)(4-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

  • Structural Differences: Monosubstituted fluorine; thiophene replaces furan.
  • Hypothetical Impact :
    • Reduced fluorine substitution may lower electronegativity and alter target affinity.
    • Thiophene’s sulfur atom increases lipophilicity but may reduce solubility compared to furan.

Analog 3: Pyrazon (5-amino-4-chloro-2-phenyl-3-(2H)-pyridazinone)

  • Functional Impact : Pyrazon is a herbicide , while the target compound’s oxadiazole-piperidine system suggests broader bioactivity (e.g., CNS or antimicrobial).

Q & A

Q. What are the critical steps for synthesizing (2,6-difluorophenyl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves cyclization of precursors (e.g., hydrazide derivatives) to form the oxadiazole ring, followed by coupling with the piperidine and difluorophenyl moieties. Key parameters include:
  • Temperature control : Maintain 80–100°C during oxadiazole formation to prevent side reactions .
  • Solvent selection : Use polar aprotic solvents like DMF or dichloromethane for improved solubility of intermediates .
  • Catalysts : Employ coupling agents (e.g., EDC/HOBt) for amide bond formation .
    Monitor progress via TLC and HPLC to optimize yield (target >70%) and purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are essential for structural characterization?

  • Methodological Answer : A multi-technique approach is required:
  • NMR : ¹H/¹³C NMR to confirm connectivity of the difluorophenyl, oxadiazole, and piperidine groups. Fluorine coupling patterns in ¹⁹F NMR resolve substitution positions .
  • IR Spectroscopy : Validate carbonyl (C=O, ~1650 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) functionalities .
  • HPLC-MS : Ensure purity and molecular ion ([M+H]⁺) consistency with theoretical mass .

Q. How can initial biological activity screening be designed for this compound?

  • Methodological Answer : Prioritize in vitro assays targeting enzymes/receptors structurally related to the oxadiazole and fluorophenyl moieties:
  • Kinase inhibition : Screen against tyrosine kinases using fluorescence polarization assays .
  • Antimicrobial activity : Use broth microdilution (MIC determination) against Gram-positive/negative strains .
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity and selectivity for target proteins?

  • Methodological Answer : Use molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) to simulate interactions:
  • Target selection : Prioritize proteins with hydrophobic pockets (e.g., EGFR kinase) due to the compound’s aromatic/heterocyclic groups .
  • Binding free energy : Calculate ΔG using MM-PBSA to rank affinity vs. analogous compounds .
  • Selectivity analysis : Compare docking scores across homologous proteins (e.g., HER2 vs. EGFR) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., conflicting NOE correlations)?

  • Methodological Answer : Address discrepancies via:
  • X-ray crystallography : Resolve 3D conformation ambiguities (e.g., piperidine chair vs. boat) using single-crystal data (e.g., P21/c space group, β = 115.58°) .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level and compare experimental/theoretical NMR shifts .
  • 2D NMR : Use HSQC and HMBC to clarify through-space vs. through-bond couplings .

Q. How can synthetic routes be modified to address low yields in oxadiazole ring formation?

  • Methodological Answer : Troubleshoot using:
  • Alternative cyclization agents : Replace POCl₃ with CDI for milder conditions and reduced byproducts .
  • Microwave-assisted synthesis : Reduce reaction time from 12h to 30min at 120°C, improving yield by 15–20% .
  • Protecting groups : Temporarily protect the piperidine nitrogen with Boc to prevent undesired nucleophilic side reactions .

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